An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylamino-5-methylthiazole
An In-depth Technical Guide to the Physicochemical Properties of 2-Ethylamino-5-methylthiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular weight and density of 2-Ethylamino-5-methylthiazole, a heterocyclic amine of interest in medicinal chemistry and drug development. Due to a notable scarcity of direct experimental data for this specific compound in publicly accessible databases, this guide establishes the theoretical molecular weight through stoichiometric calculation. Furthermore, it outlines robust, field-proven experimental methodologies for the empirical determination of both molecular weight and density, ensuring scientific integrity and reproducibility. This document is intended to serve as a foundational resource for researchers, offering both calculated values and the necessary protocols to verify these properties in a laboratory setting.
Introduction: The Challenge of Characterizing Novel Thiazole Derivatives
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals. Substitution at the 2- and 5-positions can significantly modulate the physicochemical and pharmacological properties of these compounds. 2-Ethylamino-5-methylthiazole represents a specific, yet under-characterized, derivative. A thorough understanding of its fundamental properties, such as molecular weight and density, is a critical prerequisite for any drug discovery and development cascade, influencing everything from reaction stoichiometry and formulation to pharmacokinetics and bioavailability.
This guide directly addresses the current information gap by providing a calculated molecular weight and detailing the established experimental protocols for determining these essential parameters.
Molecular Weight of 2-Ethylamino-5-methylthiazole
The molecular weight of a compound is a fundamental physical property, representing the mass of one mole of the substance. In the absence of direct experimental data for 2-Ethylamino-5-methylthiazole, its theoretical molecular weight can be precisely calculated from its chemical formula.
Determination of the Chemical Formula
To establish the chemical formula of 2-Ethylamino-5-methylthiazole, we can start with the known structure of its parent compound, 2-Amino-5-methylthiazole.
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2-Amino-5-methylthiazole: The established chemical formula is C₄H₆N₂S.[1][2][3]
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Derivatization to 2-Ethylamino-5-methylthiazole: The "ethylamino" substituent signifies the replacement of one hydrogen atom on the amino group (-NH₂) with an ethyl group (-C₂H₅).
This substitution results in the following changes to the atomic count:
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Addition of two carbon atoms.
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Addition of four hydrogen atoms (five from the ethyl group minus the one replaced on the amine).
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The number of nitrogen and sulfur atoms remains unchanged.
Therefore, the chemical formula for 2-Ethylamino-5-methylthiazole is C₆H₁₀N₂S .
Calculation of the Theoretical Molecular Weight
Using the determined chemical formula and the atomic weights of the constituent elements, the theoretical molecular weight can be calculated as follows:
| Element | Number of Atoms | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 6 | 12.011 | 72.066 |
| Hydrogen (H) | 10 | 1.008 | 10.080 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Sulfur (S) | 1 | 32.06 | 32.06 |
| Total | 142.22 g/mol |
The calculated theoretical molecular weight of 2-Ethylamino-5-methylthiazole is 142.22 g/mol .
Experimental Determination of Molecular Weight
While the theoretical molecular weight provides a precise value based on the presumed structure, empirical verification is a cornerstone of scientific rigor. Mass spectrometry is the gold standard for determining the molecular weight of organic compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[4] It is highly suitable for the analysis of volatile and semi-volatile compounds like 2-Ethylamino-5-methylthiazole.
Workflow for GC-MS Analysis:
Figure 1: Workflow for GC-MS Analysis.
Step-by-Step Protocol:
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Sample Preparation: Dissolve a small amount of synthesized and purified 2-Ethylamino-5-methylthiazole in a suitable volatile solvent (e.g., methanol or dichloromethane).
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Injection: Inject a small volume (typically 1 µL) of the sample solution into the GC inlet, where it is vaporized.
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Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The separation of the analyte from any impurities is based on its boiling point and affinity for the stationary phase of the column.
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Ionization: As the separated compound elutes from the GC column, it enters the mass spectrometer's ion source. Here, it is bombarded with electrons, causing it to ionize and fragment.
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Mass Analysis: The resulting ions are accelerated into a mass analyzer, which separates them based on their mass-to-charge ratio (m/z).
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Detection and Spectrum Generation: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum. The molecular ion peak (M⁺) in the mass spectrum will correspond to the molecular weight of the compound.
Density of 2-Ethylamino-5-methylthiazole
Density, the mass per unit volume, is another crucial physicochemical property. It is essential for a variety of applications, including process chemistry, formulation development, and quality control. As with molecular weight, there is no readily available experimental data for the density of 2-Ethylamino-5-methylthiazole.
Predictive Approaches
In the absence of experimental data, computational methods can provide an estimate of the density of an organic compound based on its molecular structure. Quantitative Structure-Property Relationship (QSPR) models are one such approach.[5] These models use statistical correlations between the structural features of molecules and their physical properties. Machine learning algorithms are increasingly being used to develop highly accurate predictive models for properties like density.[6]
Experimental Determination of Density
For an accurate determination of the density of a liquid sample of 2-Ethylamino-5-methylthiazole, pycnometry is a highly precise and reliable method.[7] A pycnometer is a glass flask with a precisely known volume.[8]
Workflow for Density Determination by Pycnometry:
Figure 2: Workflow for Density Determination by Pycnometry.
Step-by-Step Protocol:
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Calibration of Pycnometer Volume (if necessary):
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Thoroughly clean and dry the pycnometer.
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Weigh the empty pycnometer on an analytical balance.
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Fill the pycnometer with a reference liquid of known density (e.g., deionized water) at a specific temperature.
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Weigh the filled pycnometer.
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Calculate the volume of the pycnometer using the known density of the reference liquid.
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-
Measurement of Sample Density:
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Weigh the clean, dry pycnometer (m₀).
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Fill the pycnometer with the 2-Ethylamino-5-methylthiazole sample, ensuring no air bubbles are present.
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Place the stopper, allowing any excess liquid to escape through the capillary.
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Carefully dry the exterior of the pycnometer.
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Weigh the filled pycnometer (m₁).
-
-
Calculation:
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Calculate the mass of the liquid: m = m₁ - m₀
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Calculate the density using the known volume (V) of the pycnometer: ρ = m / V
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Synthesis Considerations
The lack of commercial availability of 2-Ethylamino-5-methylthiazole necessitates its synthesis for experimental characterization. A potential synthetic route can be adapted from established methods for similar thiazole derivatives. One common approach is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thiourea or thioamide.
A plausible synthetic pathway for 2-Ethylamino-5-methylthiazole could involve the reaction of a suitable α-haloketone with N-ethylthiourea.
Conclusion
This technical guide has established the theoretical molecular weight of 2-Ethylamino-5-methylthiazole as 142.22 g/mol based on its chemical formula, C₆H₁₀N₂S . In light of the absence of readily available experimental data for this compound, detailed and robust protocols for the empirical determination of both molecular weight (via GC-MS) and density (via pycnometry) have been provided. These methodologies are fundamental to the accurate physicochemical characterization of this and other novel compounds in a research and drug development setting. It is the author's intent that this guide will serve as a valuable resource for scientists, enabling the rigorous and reproducible characterization of 2-Ethylamino-5-methylthiazole and facilitating its further investigation.
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